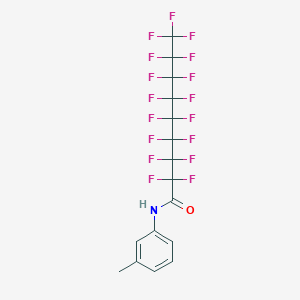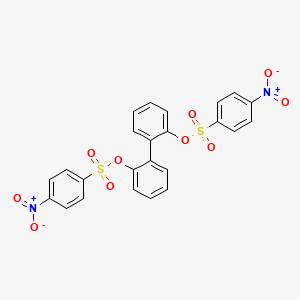
2,2'-Biphenylene bis(4-nitrobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE is a complex organic compound characterized by the presence of nitrobenzenesulfonyl groups attached to a biphenyl structure. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE typically involves the reaction of biphenyl derivatives with nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE undergoes various chemical reactions, including:
Substitution Reactions: The nitrobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used, often in the presence of a metal catalyst such as palladium on carbon.
Major Products
The major products of these reactions include substituted biphenyl derivatives and amine-functionalized biphenyl compounds .
Scientific Research Applications
2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl groups can act as electrophiles, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl Chloride: A precursor in the synthesis of 2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE.
2-Nitrobenzenesulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity.
4-Nitrobenzenesulfonamide: A related compound with applications in organic synthesis.
Uniqueness
2’-[(4-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-2-YL 4-NITROBENZENESULFONATE is unique due to its biphenyl structure, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C24H16N2O10S2 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
[2-[2-(4-nitrophenyl)sulfonyloxyphenyl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H16N2O10S2/c27-25(28)17-9-13-19(14-10-17)37(31,32)35-23-7-3-1-5-21(23)22-6-2-4-8-24(22)36-38(33,34)20-15-11-18(12-16-20)26(29)30/h1-16H |
InChI Key |
ZYUNGBBYDZZOET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


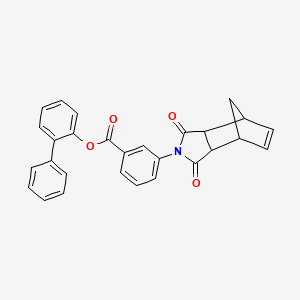
![2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
![Octyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12465538.png)
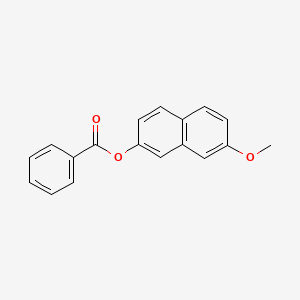
![(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl benzoate](/img/structure/B12465554.png)
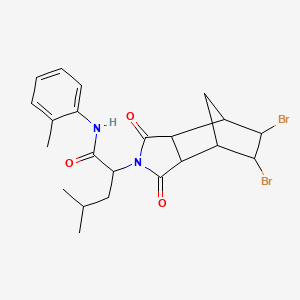
![N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12465574.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide](/img/structure/B12465581.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
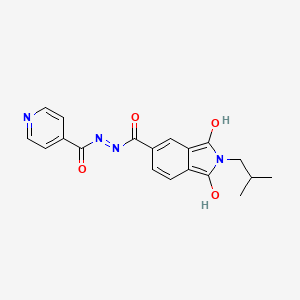
![2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide](/img/structure/B12465597.png)
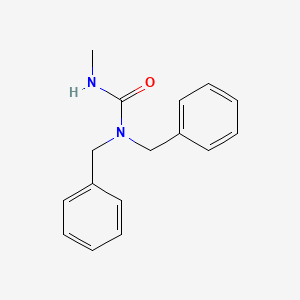
![1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465620.png)
